molecular formula C24H23ClN4O3S B2807574 N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1112035-33-2

N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2807574
CAS RN: 1112035-33-2
M. Wt: 482.98
InChI Key: GSLBXLDZJSPRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23ClN4O3S and its molecular weight is 482.98. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • A study discussed the synthesis and antitumor evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, showing that some compounds exhibited potent anticancer activity against human cancer cell lines, comparable to doxorubicin. This suggests the potential application of related compounds in cancer research and treatment (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

  • Another study synthesized a series of new heterocycles incorporating an antipyrine moiety, with some showing significant antimicrobial activity. This highlights the compound's potential use in the development of new antimicrobial agents (Bondock et al., 2008).

Dual Inhibition of Enzymes

  • Research on the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and related compounds revealed dual inhibitory activity against both dihydrofolate reductase and thymidylate synthase, suggesting potential as antitumor agents. The study underscores the compound's role in enzyme inhibition, which could be crucial for developing new therapeutic drugs (Gangjee et al., 2005).

QSAR Studies and Antibacterial Agents

  • QSAR studies and the synthesis of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents indicate the use of related compounds in designing drugs based on quantitative structure-activity relationships, enhancing the development of targeted antibacterial treatments (Desai et al., 2008).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3S/c1-28-14-17(16-8-4-3-5-9-16)21-22(28)23(31)29(12-13-32-2)24(27-21)33-15-20(30)26-19-11-7-6-10-18(19)25/h3-11,14H,12-13,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLBXLDZJSPRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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